molecular formula C10H11B B1289162 1-Bromo-4-(but-1-en-2-yl)benzene CAS No. 42427-51-0

1-Bromo-4-(but-1-en-2-yl)benzene

Cat. No.: B1289162
CAS No.: 42427-51-0
M. Wt: 211.1 g/mol
InChI Key: RGATWDYVVSRVCF-UHFFFAOYSA-N
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Description

1-Bromo-4-(but-1-en-2-yl)benzene (C₁₀H₁₁Br) is an aromatic compound featuring a bromine substituent at the para position of a benzene ring and a but-1-en-2-yl group (CH₂-C(CH₂)=CH₂) at the ortho position relative to bromine. The butenyl group introduces steric and electronic effects that influence reactivity and regioselectivity in further functionalization.

Properties

IUPAC Name

1-bromo-4-but-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGATWDYVVSRVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623100
Record name 1-Bromo-4-(but-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42427-51-0
Record name 1-Bromo-4-(but-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(but-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(but-1-en-2-yl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(but-1-en-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Oxidation Reactions: The but-1-en-2-yl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The double bond in the but-1-en-2-yl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Substitution: Palladium catalysts, boronic acids, bases like potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Saturated hydrocarbons.

Scientific Research Applications

1-Bromo-4-(but-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Bromo-4-(but-1-en-2-yl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Electronic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Highlights
1-Bromo-4-(but-1-en-2-yl)benzene C₁₀H₁₁Br 211.10 Butenyl Cross-coupling, regioselective functionalization
1-Bromo-4-(buta-1,3-dienyl)benzene C₁₀H₉Br 209.09 Dienyl Diels-Alder reactions
1-Bromo-4-(1-cyclohexen-1-yl)benzene C₁₂H₁₃Br 243.14 Cyclohexenyl Stabilizes metal intermediates
1-Bromo-4-(tert-pentyl)benzene C₁₁H₁₅Br 227.14 tert-Pentyl Steric hindrance in catalysis

Research Findings and Trends

  • Cross-Coupling Efficiency : The bromine atom in this compound is more reactive in Suzuki couplings compared to chlorinated analogues (e.g., 1-Bromo-4-(2-chloro-2-methylpropyl)benzene) due to weaker C-Br bond strength .
  • Steric vs. Electronic Effects : Branched alkyl groups (e.g., tert-pentyl) reduce coupling yields, while alkenyl groups balance steric and electronic effects for optimal reactivity .
  • Regioselectivity : The butenyl group’s conjugation directs electrophilic attacks to specific positions, a feature exploited in synthesizing complex heterocycles .

Biological Activity

1-Bromo-4-(but-1-en-2-yl)benzene, with the molecular formula C10H11Br, is an organic compound characterized by a bromine atom substituted at the para position of a benzene ring, which is further attached to a but-1-en-2-yl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

PropertyValue
Molecular Weight211.10 g/mol
CAS Number42427-51-0
StructureStructure

Synthesis Methods

The synthesis of this compound typically involves bromination of 4-(but-1-en-2-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert solvent such as dichloromethane at room temperature, optimizing yield and purity through controlled conditions.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors within biological systems. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-nitrogen bonds. This property allows it to participate in biochemical pathways that may influence cellular processes.

Research Findings

Recent studies have explored the compound's potential as a probe in enzyme-catalyzed reactions and its role in biological pathways involving halogenated compounds. For instance, it has been noted that halogenated compounds can exhibit significant biological activity, including antimicrobial and anticancer properties.

Case Studies

Safety and Hazards

The toxicity profile of this compound has not been extensively characterized; however, related compounds show varying degrees of toxicity. Acute toxicity studies indicate that halogenated compounds can lead to adverse effects at high doses, including lethargy and weight loss in animal models .

Regulatory Status

This compound is listed under various chemical inventories, including the EPA's Toxic Substances Control Act inventory, indicating its relevance in industrial applications and potential regulatory scrutiny due to safety concerns associated with halogenated organic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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